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Compound of Interest

Compound Name: FPL-55712 free base

Cat. No.: B1662943 Get Quote

An In-depth Technical Guide on the Core Properties and Experimental Evaluation of the

Pioneering Cysteinyl Leukotriene Receptor Antagonist, FPL-55712.

Introduction
FPL-55712 is a pioneering chromone-based carboxylic acid derivative that played a pivotal role

in the discovery and development of cysteinyl leukotriene (CysLT) receptor antagonists.

Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A),

FPL-55712 was instrumental in elucidating the physiological and pathological roles of cysteinyl

leukotrienes, particularly in the context of asthma and other inflammatory conditions. Its

development paved the way for a new class of anti-inflammatory drugs, including the widely

used medications montelukast and zafirlukast. This document provides a comprehensive

technical overview of FPL-55712 free base, tailored for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
FPL-55712 free base is a complex organic molecule with the following key properties:
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Property Value

Molecular Formula C₂₇H₃₀O₉

Molecular Weight 498.52 g/mol

CAS Number 40785-97-5

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol

Mechanism of Action: Antagonism of the Cysteinyl
Leukotriene Signaling Pathway
FPL-55712 exerts its pharmacological effects by acting as a competitive antagonist at cysteinyl

leukotriene receptors, primarily the CysLT₁ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and

LTE₄) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.

They are key players in the pathophysiology of inflammatory diseases, particularly asthma,

where they induce bronchoconstriction, increase vascular permeability, and promote mucus

secretion.

By binding to CysLT₁ receptors on target cells, such as airway smooth muscle cells, FPL-55712

blocks the downstream signaling cascades initiated by the natural ligands. This antagonism

effectively inhibits the physiological responses elicited by cysteinyl leukotrienes.
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Figure 1: Cysteinyl Leukotriene Signaling Pathway and FPL-55712 Inhibition.

Quantitative Pharmacological Data
The antagonist potency of FPL-55712 has been characterized in various in vitro and in vivo

models. The following tables summarize key quantitative data.

Table 1: Antagonist Affinity of FPL-55712
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Preparation Agonist pA₂ Value

Guinea Pig Lung Parenchyma YM-17690 7.41

Guinea Pig Trachea YM-17690 8.21

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that

produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy of FPL-55712 in Guinea Pigs
Administration
Route

Challenge Parameter Value (minutes)

Intravenous LTD₄ Half-life 1.7

Intravenous LTE₄ Half-life 1.2

Aerosol LTD₄ Half-life 120

Aerosol LTE₄ Half-life 90

Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

FPL-55712.

Guinea Pig Trachea Contraction Assay
This in vitro assay is a classic method to assess the bronchoconstrictive effects of substances

and the antagonistic activity of test compounds.

Objective: To determine the ability of FPL-55712 to inhibit leukotriene-induced smooth muscle

contraction in isolated guinea pig trachea.

Methodology:

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is rapidly

excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of adhering connective

tissue and cut into rings.
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Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit buffer,

maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the

other is attached to an isometric force transducer.

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting

tension of 1-2 grams, with buffer changes every 15-20 minutes.

Experimental Procedure:

A cumulative concentration-response curve to a contractile agonist (e.g., LTD₄ or LTC₄) is

established.

The tissues are washed, and after a recovery period, they are incubated with FPL-55712

(or vehicle control) for a predetermined time (e.g., 30 minutes).

A second cumulative concentration-response curve to the same agonist is then generated

in the presence of FPL-55712.

Data Analysis: The contractile responses are recorded and analyzed. The antagonistic effect

of FPL-55712 is quantified by determining the shift in the EC₅₀ of the agonist and calculating

the pA₂ value.
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Figure 2: Experimental Workflow for the Guinea Pig Trachea Contraction Assay.
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Rat Hepatobiliary Elimination Study
This in vivo study is designed to investigate the excretion of compounds and their metabolites

into the bile.

Objective: To assess the effect of FPL-55712 on the hepatobiliary elimination of cysteinyl

leukotrienes in rats.[1]

Methodology:

Animal Preparation: Male rats are anesthetized, and catheters are placed in the bile duct,

urinary bladder, and a central vein.[1]

Administration: Tritium-labeled leukotrienes ([³H]-LTC₄, [³H]-LTD₄, or [³H]-LTE₄) are

administered intravenously. FPL-55712 is administered via a central venous catheter.[1]

Sample Collection: Bile and urine are collected at timed intervals.[1]

Analysis: The total radioactivity in the collected samples is determined by liquid scintillation

counting. Metabolites can be further identified and quantified using techniques such as high-

performance liquid chromatography (HPLC) and radioimmunoassay (RIA).[1]

Data Analysis: The percentage of the administered radioactivity recovered in the bile and

urine is calculated to determine the extent of hepatobiliary and renal elimination. The effect

of FPL-55712 on these parameters is then evaluated.[1]
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Figure 3: Workflow for the Rat Hepatobiliary Elimination Study.
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Conclusion
FPL-55712 remains a compound of significant historical and scientific importance. As a

prototypic cysteinyl leukotriene receptor antagonist, it was instrumental in validating the CysLT₁

receptor as a therapeutic target for asthma and allergic rhinitis. While it has been superseded

by more potent and pharmacokinetically favorable compounds, the study of FPL-55712

continues to provide valuable insights into the pharmacology of the cysteinyl leukotriene

pathway. The data and protocols presented in this guide serve as a comprehensive resource

for researchers investigating this important class of inflammatory mediators and their

antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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